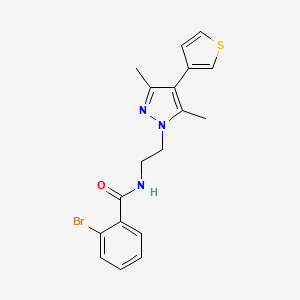

![molecular formula C23H19N3O2 B2776540 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide CAS No. 904279-17-0](/img/structure/B2776540.png)

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

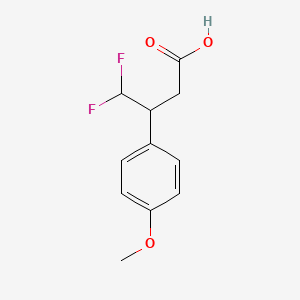

“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives involves the use of FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The synthesis process has been modified using microwave irradiation techniques to improve the yield and the reaction time .Molecular Structure Analysis

The molecular structure of these compounds is elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The NMR spectra reveal some characteristic peaks .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The most important mechanism of these compounds is closely related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX), also known as prostaglandin H2 (PGH2) synthase .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by various techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Scientific Research Applications

- The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is significant because this substructure plays a central role in successful drugs such as Atorvastatin and Sunitinib. These drugs are used for cholesterol management and cancer treatment, respectively .

- N-Derivatives of related quinazolinones have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Their potency exceeded that of common antibiotics like ampicillin and streptomycin .

- Molecular docking studies have indicated that certain 2,3-diaryl-4(3H)-quinazolinones, structurally related to our compound, possess potent COX-2 inhibitory activity. COX-2 inhibitors are relevant in managing inflammation and pain .

- Some synthesized compounds with similar structures have demonstrated antimicrobial activity against bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus .

- A green synthetic procedure was developed for a related compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. This approach utilized microwave-induced synthesis and deep eutectic solvents (DES) .

Drug Development

Antibacterial Activity

COX-2 Inhibition

Antimicrobial Activity

Green Synthesis

Mechanism of Action

Target of Action

Quinazolinone derivatives have been reported to exhibit a broad range of biological activities, including antibacterial , antiviral , anticancer , enzyme inhibitory , and anti-HIV properties. These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Quinazolinone derivatives have been shown to interact with their targets in a variety of ways, often leading to the inhibition of key enzymes or the disruption of essential biological processes . The specific interactions and resulting changes would depend on the precise structure of the compound and the nature of its target.

Biochemical Pathways

These could potentially include pathways involved in cell growth and proliferation, viral replication, bacterial metabolism, and more .

Result of Action

Based on the reported biological activities of quinazolinone derivatives, potential effects could include the inhibition of cell growth or viral replication, the killing or inhibition of bacteria, or the modulation of enzyme activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-16-24-21-10-6-5-9-20(21)23(28)26(16)19-13-11-18(12-14-19)25-22(27)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAPOHTZRQHIES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]triazole](/img/structure/B2776465.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2776468.png)

![2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2776469.png)

![2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2776472.png)

![2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2776476.png)

![2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776478.png)

![N-(3-acetylphenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2776479.png)

![(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2776480.png)